molecular formula C8H6ClN3O B1256521 2-Chloro-N-(cyanomethyl)pyridine-4-carboxamide CAS No. 113969-75-8

2-Chloro-N-(cyanomethyl)pyridine-4-carboxamide

Cat. No.: B1256521
CAS No.: 113969-75-8
M. Wt: 195.6 g/mol
InChI Key: AJVPPRMYXQSRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(cyanomethyl)pyridine-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

113969-75-8

Molecular Formula

C8H6ClN3O

Molecular Weight

195.6 g/mol

IUPAC Name

2-chloro-N-(cyanomethyl)pyridine-4-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-7-5-6(1-3-11-7)8(13)12-4-2-10/h1,3,5H,4H2,(H,12,13)

InChI Key

AJVPPRMYXQSRIB-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)NCC#N)Cl

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC#N)Cl

Synonyms

N-cyanomethyl-2-chloroisonicotinamide
NCI cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.4 g (0.056 mol) of sodium hydroxide was dissolved in 24 ml of water. 3.6 g (0.017 mol) of aminoacetonitrile sulfate was added to the solution and the mixture was stirred at room temperature for 1 h and then cooled to 5° C. or below. A liquid mixture of 3.0 g (0.017 mol) of 2-chloroisonicotinoyl chloride and 30 ml of ether was added dropwise thereto at 5° C. or below lest unfavorable heat generation should occur. The mixture was then stirred at room temperature for 2 h to conduct a reaction. Water and ethyl acetate were added thereto to conduct extraction. The extract was washed with a saturated aqueous common salt solution, dried over anhydrous sodium sulfate and concentrated. The resulting crystals were recrystallized from a liquid mixture of n-hexane and ethyl acetate to obtain 2.7 g (yield: 81.2%) of the intended product as white crystals having a melting point of 131° to 132° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
81.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.